5-(4-chlorophenyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-1,2-oxazole-3-carboxamide
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Overview
Description
5-(4-chlorophenyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-1,2-oxazole-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of aromatic rings, a sulfonamide group, and an oxazole ring, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the sulfonamide group: This step involves the reaction of an amine with a sulfonyl chloride in the presence of a base.
Coupling reactions: The final step often involves coupling the oxazole and sulfonamide intermediates using reagents like palladium catalysts under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
5-(4-chlorophenyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, and sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
5-(4-chlorophenyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-1,2-oxazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Celecoxib: A non-steroidal anti-inflammatory drug with a similar sulfonamide and pyrazole structure.
Sulfonamide derivatives: Various compounds with sulfonamide groups that exhibit similar biological activities.
Uniqueness
What sets 5-(4-chlorophenyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-1,2-oxazole-3-carboxamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse research and industrial applications.
Properties
Molecular Formula |
C21H16ClN5O4S |
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Molecular Weight |
469.9 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C21H16ClN5O4S/c1-13-10-11-23-21(24-13)27-32(29,30)17-8-6-16(7-9-17)25-20(28)18-12-19(31-26-18)14-2-4-15(22)5-3-14/h2-12H,1H3,(H,25,28)(H,23,24,27) |
InChI Key |
DLIIJBGHQQOWSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=NOC(=C3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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